chemical structure of (S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide
chemical structure of (S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide
Structural Anatomy, Synthetic Process, and Application in Medicinal Chemistry
Executive Summary
This guide details the physicochemical properties, synthesis, and reactivity of (S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide (CAS: 1408002-81-2).[1] As a chiral building block, this molecule is a "privileged scaffold" in drug discovery, serving as a rigid proline mimetic that restricts conformational entropy in peptide ligand design.[2] Its primary utility lies in the synthesis of 1,3,4-oxadiazoles and triazoles—heterocycles critical for protease inhibitors (e.g., HCV NS3/4A, DPP-4) and GPCR modulators.[1][2]
Part 1: Structural Anatomy & Physicochemical Properties[1][2]
Molecular Architecture
The molecule consists of a pyrrolidine ring constrained in a specific chiral configuration.[2][3] The tert-butoxycarbonyl (Boc) group on the nitrogen modulates lipophilicity and protects the amine during downstream coupling, while the hydrazide moiety at the C3 position acts as a high-reactivity nucleophile.[1][2]
| Property | Specification |
| IUPAC Name | tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
| CAS Number | 1408002-81-2 |
| Molecular Formula | C₁₀H₁₉N₃O₃ |
| Molecular Weight | 229.28 g/mol |
| Chirality | (S)-enantiomer (C3 center) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
The Rotamer Phenomenon (Critical Analytical Insight)
A defining characteristic of N-Boc-pyrrolidine derivatives is the presence of rotamers in NMR spectroscopy.[1] The partial double-bond character of the carbamate C–N bond creates a high energy barrier to rotation (~15–18 kcal/mol).[1]
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Implication: In ¹H NMR (CDCl₃ or DMSO-d₆), signals often appear as dual peaks (approx. 60:40 or 70:30 ratio) rather than single sharp singlets. This is not an impurity but an intrinsic stereoelectronic feature.
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Validation: Coalescence of peaks can be observed by running High-Temperature NMR (e.g., at 350K in DMSO-d₆).[1][2]
Part 2: Synthetic Pathways & Process Chemistry[2]
Retrosynthetic Logic
Direct hydrazinolysis of the carboxylic acid using coupling reagents (EDC/HOBt) is possible but often leads to diacylhydrazine impurities.[1][2] The most robust industrial route proceeds via a Methyl Ester intermediate , ensuring high purity and preventing racemization at the C3 chiral center.[2]
Optimized Synthesis Protocol
Objective: Synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide from the parent acid.
Step 1: Esterification (Methyl Ester Formation)[1][2]
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Reagents: (S)-1-Boc-pyrrolidine-3-carboxylic acid, Iodomethane (MeI) or TMS-Diazomethane, K₂CO₃, DMF.[1]
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Why this route? Acid-catalyzed esterification (MeOH/H₂SO₄) risks deprotecting the Boc group.[1] Base-mediated alkylation is milder.[1]
Step 2: Hydrazinolysis (The Critical Step)[1][2]
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Reagents: Hydrazine monohydrate (NH₂NH₂[1][2]·H₂O), Methanol.[2]
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Stoichiometry: Excess Hydrazine (5–10 equivalents) is mandatory.[1][2]
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Causality: Low concentrations of hydrazine favor the formation of the dimer (R-CONH-NHCO-R), a difficult-to-remove impurity.[1] Excess hydrazine drives the equilibrium toward the mono-hydrazide.
Detailed Workflow
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Dissolution: Dissolve the methyl ester intermediate in MeOH (0.5 M concentration).
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Addition: Add Hydrazine monohydrate (10 equiv) dropwise at 0°C to control exotherm.
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Reaction: Allow to warm to Room Temperature (25°C). Stir for 12–16 hours.[1]
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Monitoring: Check TLC (System: 10% MeOH in DCM). The ester spot (high R_f) should disappear; the hydrazide spot (lower R_f) will appear.[1] Staining with Ninhydrin is effective (hydrazides stain reddish/purple).[1][2]
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Workup (Self-Validating Step):
Caption: Step-wise synthetic flow converting the acid precursor to the target hydrazide via a methyl ester intermediate to minimize dimerization.
Part 3: Reactivity Profile & Applications
Heterocycle Formation (The "Warhead" Synthesis)
The hydrazide is a precursor to 1,3,4-oxadiazoles , a bioisostere for amide bonds that improves metabolic stability (half-life) and membrane permeability.[1][2]
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Pathway A (Cyclization): Reaction with an aldehyde followed by oxidative cyclization (using I₂ or PhI(OAc)₂) yields the 2,5-disubstituted 1,3,4-oxadiazole.[1][2]
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Pathway B (Triazoles): Reaction with isothiocyanates yields thiosemicarbazides, which cyclize to 1,2,4-triazoles under basic conditions.[1][2]
Peptidomimetics
The (S)-pyrrolidine core mimics the beta-turn structure of proteins.[1] Incorporating this hydrazide into a peptide backbone restricts the conformational space, potentially increasing affinity for receptors like GLP-1 or proteases (e.g., DPP-4 inhibitors for diabetes).[1][2]
Caption: Divergent synthesis pathways from the hydrazide core yielding bioactive heterocycles.[1][2]
Part 4: Analytical Characterization (Self-Validation)[1][2]
To certify the identity of the synthesized material, the following data profile must be met.
Nuclear Magnetic Resonance (¹H NMR)
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Solvent: DMSO-d₆ (Preferred for hydrazide proton visibility).[1][2]
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Key Signals:
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δ 9.0–9.2 ppm: Broad singlet (–CONH –), exchangeable with D₂O.
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δ 4.2 & 4.5 ppm: Broad multiplets corresponding to the –NH₂ protons (often weak/broad).[1]
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δ 1.38 & 1.45 ppm: tert-Butyl group (Boc).[1] Note: Two peaks will appear due to rotamers.[1][2] Integration should sum to ~9H.[1][2]
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δ 3.0–3.6 ppm: Pyrrolidine ring protons (complex multiplets due to ring puckering and rotamers).[1]
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Mass Spectrometry (ESI-MS)[1]
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Positive Mode:
Storage & Stability
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Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).
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Risk: Hydrazides are prone to oxidation over time, turning yellow.[2] If the solid turns yellow, repurify via recrystallization (EtOH/Hexane) before use in sensitive coupling reactions.[2]
References
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PubChem. (n.d.).[1][2] 1-((Tert-butoxy)carbonyl)pyrrolidine-3-carboxylic acid (Precursor Data). National Library of Medicine.[2] Retrieved from [Link]
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Han, G., et al. (2012).[2] Design, Synthesis, and Biological Evaluation of 1,3,4-Oxadiazole Derivatives as Potent Inhibitors. Journal of Medicinal Chemistry.[2] (Contextual citation for oxadiazole synthesis from hydrazides).
